5-Propyl-1H-pyrazole-3-carboxamide
Overview
Description
“5-Propyl-1H-pyrazole-3-carboxamide” is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Molecular Structure Analysis
Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity. This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .Chemical Reactions Analysis
Pyrazoles are known to exhibit a variety of chemical reactions. For instance, they can undergo acceptorless dehydrogenative coupling reactions with 1,3-diols in the presence of alkyl hydrazines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .Physical And Chemical Properties Analysis
Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known to exhibit tautomerism, which may influence their reactivity .Scientific Research Applications
Functionalization Reactions
- Study 1: Research on 1H-pyrazole-3-carboxylic acid derivatives, closely related to 5-Propyl-1H-pyrazole-3-carboxamide, has led to the development of novel compounds through functionalization reactions. These compounds have been characterized spectroscopically, providing insights into their structural properties (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Pyrazolo[4,3‐d]pyrimidin‐7‐ones
- Study 2: A modified synthesis process for creating pyrazolo[4,3-d]pyrimidin-7-ones has been developed, demonstrating the versatility of 1H-pyrazole derivatives in producing various pharmacologically relevant compounds (Khan et al., 2005).
Novel Synthesis Routes
- Study 3: Innovative synthesis methods for 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides have been explored, highlighting the adaptability of this chemical structure in creating diverse derivatives (Bobko et al., 2012).
Insecticidal Activity
- Study 4: Novel derivatives of 3-[2,6-dichloro-4-(3,3-dichloroallyloxy)phenoxy]propyl pyrazole-5-carboxamide have shown significant insecticidal activity against lepidopterous pests (Ni Jue-ping, 2011).
Antitumor Activities
- Study 5: Pyrazolopyrimidines and Schiff Bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides exhibit promising in vitro antitumor activities. This research opens avenues for developing new anticancer drugs (Hafez et al., 2013).
DNA-Binding Interaction
- Study 6: Novel 1H-pyrazole-3-carboxamide derivatives have been synthesized and their DNA-binding interactions studied. This research provides insights into their potential antitumor mechanisms (Lu et al., 2014).
Anti-Inflammatory Activity
- Study 7: Some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives have shown potent anti-inflammatory properties in vivo (Nagarapu et al., 2011).
Anti-TMV Activity
- Study 8: The synthesis of bis-pyrazole compounds has led to some exhibiting good inactivation effects against tobacco mosaic virus (TMV), suggesting potential agricultural applications (Zhang et al., 2012).
Future Directions
Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, “5-Propyl-1H-pyrazole-3-carboxamide” and its derivatives could potentially be used in the development of new pharmaceuticals and agrochemicals.
properties
IUPAC Name |
5-propyl-1H-pyrazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-2-3-5-4-6(7(8)11)10-9-5/h4H,2-3H2,1H3,(H2,8,11)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOMJODUORWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propyl-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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